molecular formula C12H13BBrClF2O2 B6304412 5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester CAS No. 2121514-60-9

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester

Cat. No.: B6304412
CAS No.: 2121514-60-9
M. Wt: 353.40 g/mol
InChI Key: KUASSSGHIPPODU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This process forms a new carbon-carbon bond, which is a key step in many synthetic pathways .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving this compound. It allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The boronic ester’s organic group can be converted into various functional groups, expanding the scope of possible reactions .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually stable and easy to purify . The kinetics of their reactions can be influenced by factors such as the substituents in the aromatic ring and the pH of the environment .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly accelerate the rate of reaction . Additionally, the compound’s stability may be affected by exposure to air and moisture . Therefore, careful consideration must be given to these factors when using this compound for pharmacological or synthetic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 5-Bromo-4-chloro-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)8(15)10(17)9(6)16/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASSSGHIPPODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BBrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133324
Record name 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-60-9
Record name 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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